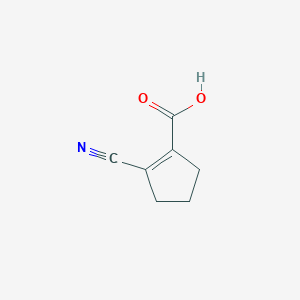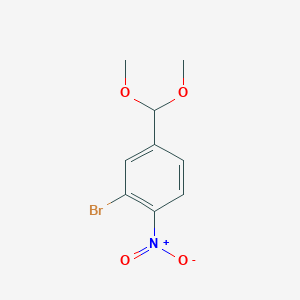
2-Bromo-4-dimethoxymethyl-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-dimethoxymethyl-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4. It is characterized by the presence of a bromine atom, a nitro group, and a dimethoxymethyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 2-Bromo-4-dimethoxymethyl-nitrobenzene involves electrophilic aromatic substitution . The compound, being a benzene derivative, can undergo this reaction because aromaticity is maintained . The process involves two steps:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence a variety of biochemical pathways depending on their specific substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-dimethoxymethyl-nitrobenzene can be synthesized from 3-bromo-4-nitrobenzaldehyde and trimethoxymethane. The reaction involves the formation of the dimethoxymethyl group through a condensation reaction .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The dimethoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide, and catalysts like palladium or copper.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Reduction reactions produce 2-bromo-4-dimethoxymethyl-aniline.
- Oxidation reactions result in aldehydes or carboxylic acids .
Scientific Research Applications
2-Bromo-4-dimethoxymethyl-nitrobenzene is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro and bromine-containing compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromo-4-methoxymethyl-nitrobenzene
- 2-Bromo-4-ethoxymethyl-nitrobenzene
- 2-Bromo-4-dimethylaminomethyl-nitrobenzene
Comparison: 2-Bromo-4-dimethoxymethyl-nitrobenzene is unique due to the presence of the dimethoxymethyl group, which provides distinct reactivity and chemical properties compared to its analogs. The methoxy groups can undergo specific reactions that are not possible with other substituents, making this compound valuable in certain synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-9(15-2)6-3-4-8(11(12)13)7(10)5-6/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGRDVURZBPIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)[N+](=O)[O-])Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648735 |
Source


|
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929095-57-8 |
Source


|
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
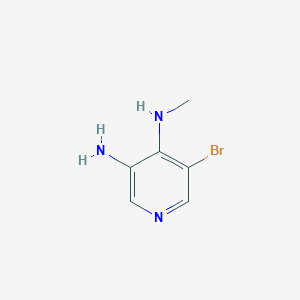
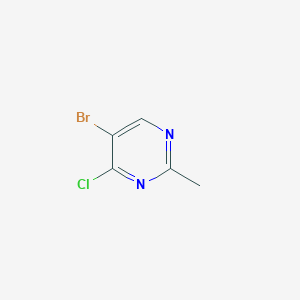
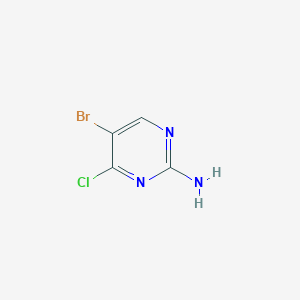
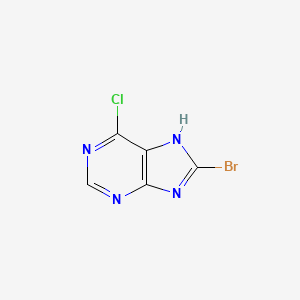
![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)
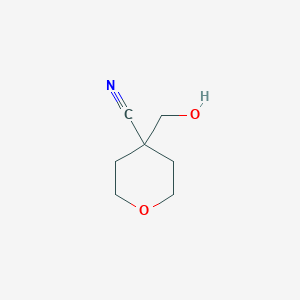

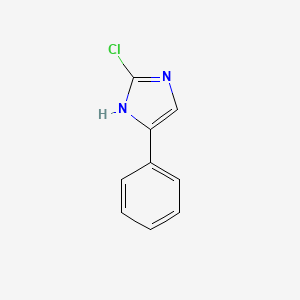
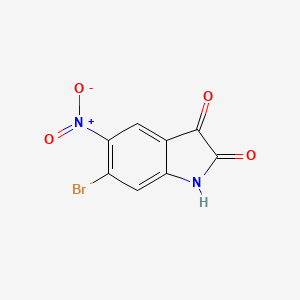
![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

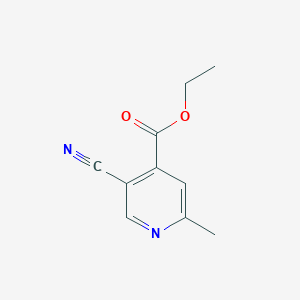
![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)
